

# E7090 (Tasurgratinib): A Technical Guide for Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | E7090   |           |
| Cat. No.:            | B607249 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic challenge, particularly in its advanced stages. A subset of intrahepatic cholangiocarcinoma (iCCA) is characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, most notably FGFR2 gene fusions. These genetic aberrations have emerged as key therapeutic targets. **E7090**, also known as tasurgratinib, is a potent and selective, orally available tyrosine kinase inhibitor of FGFR1, 2, and 3. This technical guide provides an in-depth overview of **E7090** for researchers and drug development professionals, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of cholangiocarcinoma.

# Mechanism of Action: Targeting the Aberrant FGFR Signaling Pathway

**E7090** exerts its antitumor activity by selectively inhibiting FGFR1, 2, and 3. In cholangiocarcinoma, the primary target is the constitutively activated FGFR2 fusion protein, which drives oncogenic signaling. The binding of **E7090** to the ATP-binding pocket of the FGFR kinase domain blocks its phosphorylation and subsequent activation of downstream signaling cascades. Key pathways inhibited by **E7090** include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for tumor cell proliferation, survival, and



angiogenesis. Preclinical studies have demonstrated that **E7090** effectively reduces the activation of MAPK and STAT3 signaling in cells harboring FGFR2 fusions[1].

FGFR Signaling Pathway and **E7090** Inhibition.

## **Preclinical Data**

The antitumor activity of **E7090** has been demonstrated in various preclinical models of cholangiocarcinoma harboring FGFR2 fusions.

## **In Vitro Activity**

**E7090** has shown potent inhibitory activity against the growth of cholangiocarcinoma cells with different FGFR2 fusion partners in soft agar colony formation assays[1].

| Cell Line (FGFR2 Fusion Partner) | IC50 (nmol/L) |
|----------------------------------|---------------|
| NIH3T3 (FGFR2-AHCYL1)            | 0.9 - 17.3    |
| NIH3T3 (FGFR2-BICC1 type 1)      | 0.9 - 17.3    |
| NIH3T3 (FGFR2-BICC1 type 2)      | 0.9 - 17.3    |
| NIH3T3 (FGFR2-TXLNA)             | 0.9 - 17.3    |
| NIH3T3 (FGFR2-KCTD1)             | 0.9 - 17.3    |

## In Vivo Activity

Oral administration of **E7090** led to significant, dose-dependent tumor growth inhibition in mouse xenograft models, including a patient-derived xenograft (PDX) model of human cholangiocarcinoma with an FGFR2-BICC1 fusion[1].



| Model                               | Dose (mg/kg) | Tumor Growth Inhibition |
|-------------------------------------|--------------|-------------------------|
| FGFR2-BICC1 type 2 expressing cells | 12.5, 25, 50 | Significant inhibition  |
| FGFR2-TXLNA expressing cells        | 12.5, 25, 50 | Significant inhibition  |
| FGFR2-KCTD1 expressing cells        | 12.5, 25, 50 | Significant inhibition  |
| PDX model (FGFR2-BICC1)             | 50           | >50% tumor regression   |

## **Clinical Data**

The efficacy and safety of **E7090** (tasurgratinib) have been evaluated in clinical trials involving patients with advanced cholangiocarcinoma harboring FGFR2 gene fusions.

## **Phase I Study**

A first-in-human Phase I study established a manageable safety profile for **E7090** and determined the recommended Phase II dose to be 140 mg once daily[2]. In the expansion cohort of this study, promising clinical activity was observed in patients with FGFR2 fusion-positive cholangiocarcinoma[2][3].

| Patient Cohort        | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|-----------------------|-----------------------|-------------------------------------|----------------------------------|--------------------------------------------------|
| CCA with FGFR2 fusion | 6                     | 83.3% (5<br>patients)               | 100%                             | 8.3 months                                       |

## Phase II Study (NCT04238715)

A pivotal, multicenter, open-label, single-arm Phase II study evaluated the efficacy and safety of tasurgratinib (140 mg daily) in Japanese and Chinese patients with unresectable, advanced, or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had received at



least one prior gemcitabine-based chemotherapy regimen[4][5][6]. The primary endpoint was the objective response rate (ORR).

#### Efficacy Results[4][5][6]

| Efficacy Endpoint                         | Result      | 95% Confidence Interval |
|-------------------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR)             | 30.2%       | 19.2% - 43.0%           |
| Disease Control Rate (DCR)                | 79.4%       | 67.3% - 88.5%           |
| Median Duration of Response (DoR)         | 5.6 months  | 3.7 - 9.3 months        |
| Median Progression-Free<br>Survival (PFS) | 5.4 months  | 3.7 - 5.6 months        |
| Median Overall Survival (OS)              | 13.1 months | 10.8 - 17.4 months      |

#### Safety Profile

Tasurgratinib demonstrated a manageable safety profile consistent with the known pharmacological class of FGFR inhibitors[4][5][6].

| Adverse Event (AE) Category                   | Percentage of Patients                            |
|-----------------------------------------------|---------------------------------------------------|
| Any Treatment-Related AE                      | 97%                                               |
| Grade ≥3 Treatment-Related AEs                | 29%                                               |
| Most Common Treatment-Related AE (any grade)  | Hyperphosphatemia (81.0%)                         |
| Most Common Grade ≥3 Treatment-Related AEs    | Increased lipase (6.3%), Hyperphosphatemia (4.8%) |
| Fatal AEs (none considered treatment-related) | 6%                                                |

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of **E7090**.

## **Soft Agar Colony Formation Assay**

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

#### Materials:

- Base agar solution (e.g., 0.6% agar in complete culture medium)
- Top agar solution (e.g., 0.3% agar in complete culture medium)
- Cholangiocarcinoma cells harboring FGFR2 fusions
- E7090 (tasurgratinib) at various concentrations
- 6-well plates
- Incubator (37°C, 5% CO2)
- Microscope for colony counting

#### Procedure:

- Prepare the base agar layer by adding the 0.6% agar solution to each well of a 6-well plate and allow it to solidify.
- Harvest and count the cholangiocarcinoma cells.
- Resuspend the cells in the 0.3% top agar solution at a desired density (e.g., 5,000 cells/well).
- Add the cell-agar suspension on top of the solidified base layer.
- Allow the top layer to solidify.
- Add complete culture medium containing E7090 at various concentrations to each well.



- Incubate the plates for 2-3 weeks, replacing the medium with fresh E7090-containing medium every 2-3 days.
- Stain the colonies with crystal violet and count them under a microscope.
- Calculate the IC50 value, which is the concentration of E7090 that inhibits colony formation by 50%.

## Patient-Derived Xenograft (PDX) Model

PDX models are valuable for in vivo efficacy studies as they closely recapitulate the characteristics of the original patient tumor.

#### Materials:

- Immunodeficient mice (e.g., NOD-scid or NSG)
- Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion
- · Surgical tools
- Matrigel (optional)
- **E7090** (tasurgratinib) formulated for oral administration
- Calipers for tumor measurement

#### Procedure:

- Obtain fresh tumor tissue from a patient with FGFR2 fusion-positive cholangiocarcinoma under sterile conditions.
- Mechanically mince the tumor tissue into small fragments (1-2 mm<sup>3</sup>).
- Implant the tumor fragments subcutaneously into the flank of the immunodeficient mice, with or without Matrigel.
- Monitor the mice for tumor growth.



- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer E7090 orally to the treatment group at the desired doses and schedule. The control group receives the vehicle.
- Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

## **Western Blotting for Phosphorylated Proteins**

This technique is used to assess the phosphorylation status of FGFR and its downstream signaling proteins.

#### Materials:

- Cholangiocarcinoma cells with FGFR2 fusions
- **E7090** (tasurgratinib)
- Lysis buffer containing protease and phosphatase inhibitors
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system



#### Procedure:

- Culture the cholangiocarcinoma cells and treat them with E7090 at various concentrations for the desired time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent nonspecific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and add the chemiluminescent substrate.
- · Detect the signal using an imaging system.
- Analyze the band intensities to determine the levels of phosphorylated and total proteins.

## Fluorescence In Situ Hybridization (FISH) for FGFR2 Gene Rearrangements

FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes, and it is a key method for identifying FGFR2 gene rearrangements in tumor samples.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
- FISH probe for the FGFR2 gene (break-apart probe)
- Pre-treatment reagents (e.g., deparaffinization solutions, protease)



- Hybridization buffer
- Wash buffers
- DAPI counterstain
- Fluorescence microscope with appropriate filters

#### Procedure:

- Cut thin sections (4-5 μm) from the FFPE tumor block and mount them on slides.
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval and protease digestion to unmask the target DNA.
- Denature the DNA in the tissue section and the FISH probe.
- Apply the FISH probe to the tissue section and hybridize overnight in a humidified chamber.
- Perform post-hybridization washes to remove unbound probe.
- · Counterstain the nuclei with DAPI.
- Analyze the slides under a fluorescence microscope. In a normal cell, the two fluorescent signals from the break-apart probe will appear as a single fused signal. In a cell with an FGFR2 rearrangement, the signals will be split apart.
- Score a sufficient number of tumor cell nuclei to determine the percentage of cells with the rearrangement.

# Clinical Trial Assessment Criteria RECIST 1.1

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized set of rules for assessing tumor response in clinical trials.

• Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ.



- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the nadir.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

### **CTCAE v4.03**

The Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 is a standardized system for grading the severity of adverse events in cancer clinical trials.

- Grade 1: Mild; asymptomatic or mild symptoms.
- Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.
- Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
- Grade 4: Life-threatening consequences; urgent intervention indicated.
- Grade 5: Death related to the adverse event.

## Conclusion

**E7090** (tasurgratinib) has demonstrated significant antitumor activity and a manageable safety profile in patients with advanced cholangiocarcinoma harboring FGFR2 fusions. Its selective mechanism of action, coupled with promising preclinical and clinical data, positions it as a valuable therapeutic option for this patient population. This technical guide provides a comprehensive resource for researchers and clinicians working to further understand and utilize **E7090** in the fight against cholangiocarcinoma. The provided experimental protocols offer a foundation for continued research into the efficacy and mechanisms of this targeted therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mediantechnologies.com [mediantechnologies.com]
- 2. The Radiology Assistant : RECIST 1.1 the basics [radiologyassistant.nl]
- 3. evs.nci.nih.gov [evs.nci.nih.gov]
- 4. project.eortc.org [project.eortc.org]
- 5. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- To cite this document: BenchChem. [E7090 (Tasurgratinib): A Technical Guide for Cholangiocarcinoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#e7090-for-cholangiocarcinoma-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com